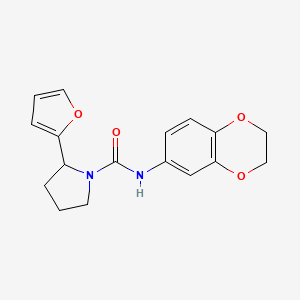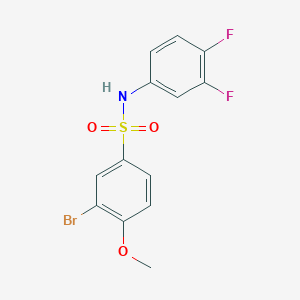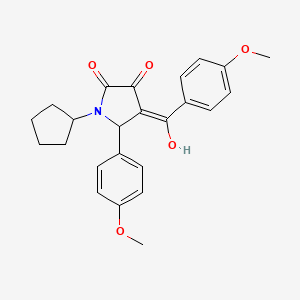![molecular formula C13H8ClFN2OS B4750553 2-chloro-N-[3-cyano-4-(4-fluorophenyl)-2-thienyl]acetamide](/img/structure/B4750553.png)
2-chloro-N-[3-cyano-4-(4-fluorophenyl)-2-thienyl]acetamide
Übersicht
Beschreibung
2-chloro-N-[3-cyano-4-(4-fluorophenyl)-2-thienyl]acetamide, also known as CP-690,550, is a small molecule drug that has been developed for the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It belongs to the class of Janus kinase (JAK) inhibitors, which selectively inhibit the activity of JAK enzymes involved in the signaling pathways of cytokines and growth factors.
Wirkmechanismus
2-chloro-N-[3-cyano-4-(4-fluorophenyl)-2-thienyl]acetamide selectively inhibits the activity of JAK enzymes, which are involved in the signaling pathways of cytokines and growth factors. JAKs phosphorylate and activate signal transducers and activators of transcription (STATs), which then translocate to the nucleus and regulate the expression of target genes. By inhibiting JAKs, 2-chloro-N-[3-cyano-4-(4-fluorophenyl)-2-thienyl]acetamide blocks the downstream signaling of cytokines such as IL-6, IL-12, and IFN-γ, which are known to be involved in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects:
2-chloro-N-[3-cyano-4-(4-fluorophenyl)-2-thienyl]acetamide has been shown to have significant biochemical and physiological effects in preclinical and clinical studies. It effectively reduces the production of pro-inflammatory cytokines, inhibits the activation and differentiation of T cells, B cells, and dendritic cells, and modulates the balance between Th1 and Th2 cells. In addition, it has been demonstrated to have a favorable safety profile and pharmacokinetic properties in humans.
Vorteile Und Einschränkungen Für Laborexperimente
2-chloro-N-[3-cyano-4-(4-fluorophenyl)-2-thienyl]acetamide has several advantages for lab experiments, including its high potency, selectivity, and specificity for JAK enzymes. It can be easily synthesized and purified, and its biological activity can be readily assessed in vitro and in vivo. However, it also has some limitations, such as its potential off-target effects on other kinases and signaling pathways, and its potential toxicity and side effects in humans.
Zukünftige Richtungen
There are several future directions for the research and development of 2-chloro-N-[3-cyano-4-(4-fluorophenyl)-2-thienyl]acetamide and other JAK inhibitors. First, further studies are needed to elucidate the molecular mechanisms of JAK inhibition and its downstream effects on immune cells and cytokine signaling. Second, more preclinical and clinical trials are needed to evaluate the efficacy and safety of JAK inhibitors in various autoimmune diseases, and to identify the optimal dosing regimens and patient populations. Third, novel JAK inhibitors with improved selectivity, potency, and pharmacokinetic properties should be developed to overcome the limitations of current inhibitors. Fourth, combination therapies with other immunomodulatory agents such as biologics and small molecules should be explored to enhance the therapeutic efficacy and reduce the risk of drug resistance and side effects. Finally, the long-term effects of JAK inhibition on immune function, infection risk, and cancer risk should be carefully monitored and evaluated in clinical practice.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-[3-cyano-4-(4-fluorophenyl)-2-thienyl]acetamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications in various autoimmune diseases. It has been shown to effectively reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-12 (IL-12), and interferon-gamma (IFN-γ) in vitro and in vivo. In addition, it has been demonstrated to inhibit the activation and differentiation of T cells, B cells, and dendritic cells, which play critical roles in the pathogenesis of autoimmune diseases.
Eigenschaften
IUPAC Name |
2-chloro-N-[3-cyano-4-(4-fluorophenyl)thiophen-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFN2OS/c14-5-12(18)17-13-10(6-16)11(7-19-13)8-1-3-9(15)4-2-8/h1-4,7H,5H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCEZPRBEAFSIFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=C2C#N)NC(=O)CCl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[3-cyano-4-(4-fluorophenyl)thiophen-2-yl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(4-methyl-1-piperidinyl)-5-oxo-4,5-dihydro-1H-imidazol-4-yl]acetamide](/img/structure/B4750474.png)
![N-(3-acetylphenyl)-2-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B4750476.png)
![2-{[5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-phenylethyl)acetamide](/img/structure/B4750491.png)


![2-fluorobenzyl 2-chloro-5-{5-[(2-fluorobenzyl)thio]-1H-tetrazol-1-yl}benzoate](/img/structure/B4750516.png)
![methyl 4-chloro-3-{[N-(4-iodophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4750517.png)


![6-{3-bromo-5-ethoxy-4-[(3-methylbenzyl)oxy]benzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4750540.png)
![methyl 3-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-7-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4750547.png)
![4-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B4750568.png)

